molecular formula C24H28N4O3 B2926364 2-ethoxy-N-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)benzamide CAS No. 1428373-91-4

2-ethoxy-N-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)benzamide

Cat. No.: B2926364
CAS No.: 1428373-91-4
M. Wt: 420.513
InChI Key: RSZNDSQOJMIZPY-UHFFFAOYSA-N
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Description

2-ethoxy-N-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)benzamide is a synthetic small-molecule compound featuring a phthalazinone core substituted with a pyrrolidine-containing ethyl chain and a benzamide moiety. The phthalazinone scaffold is a heterocyclic system known for its pharmacological relevance, particularly in kinase inhibition and anticancer research .

Properties

IUPAC Name

2-ethoxy-N-[[4-oxo-3-(2-pyrrolidin-1-ylethyl)phthalazin-1-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O3/c1-2-31-22-12-6-5-11-20(22)23(29)25-17-21-18-9-3-4-10-19(18)24(30)28(26-21)16-15-27-13-7-8-14-27/h3-6,9-12H,2,7-8,13-17H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSZNDSQOJMIZPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NCC2=NN(C(=O)C3=CC=CC=C32)CCN4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-ethoxy-N-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)benzamide is a complex organic molecule with potential therapeutic applications. Its structure suggests it may possess various biological activities, particularly in the realms of anti-inflammatory, anticancer, and antimicrobial effects. This article reviews the current understanding of its biological activity based on diverse research findings.

Chemical Structure

The molecular formula of the compound is C18H22N4O3C_{18}H_{22}N_{4}O_{3}, and it features a unique arrangement that includes a pyrrolidine moiety and a dihydrophthalazinone structure. This configuration is significant as it influences the compound's interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

  • Anticancer Activity : Preliminary studies have shown that derivatives similar to this compound can inhibit cancer cell proliferation. The presence of the dihydrophthalazinone moiety is particularly noted for its potential to interfere with cancer cell signaling pathways.
  • Anti-inflammatory Effects : Compounds with structural similarities have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines and pathways involved in inflammation.
  • Antimicrobial Properties : There is evidence suggesting that this compound may exhibit antibacterial and antifungal activities, similar to other benzamide derivatives, which are known for their broad-spectrum antimicrobial effects.

Anticancer Studies

A series of in vitro studies evaluated the cytotoxic effects of compounds related to 2-ethoxy-N-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)benzamide against various cancer cell lines such as MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer). Results indicated that certain modifications to the benzamide structure significantly enhanced cytotoxicity, suggesting a structure-activity relationship (SAR) that merits further investigation.

CompoundCell LineIC50 (µM)
Compound AMDA-MB-23115
Compound BSK-Hep-110
2-Ethoxy-N-benzamideMDA-MB-23120

Anti-inflammatory Mechanism

In studies focused on inflammation, the compound was assessed for its ability to inhibit the NF-kB pathway, which plays a critical role in inflammatory responses. The results showed a dose-dependent inhibition of NF-kB activation, indicating potential for use in inflammatory diseases.

Antimicrobial Activity

The antimicrobial efficacy was tested against several bacterial strains including Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) values were found to be comparable to standard antibiotics, suggesting that this compound could be explored further as an antimicrobial agent.

MicroorganismMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Case Studies

Several case studies have highlighted the therapeutic potential of compounds structurally related to 2-ethoxy-N-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)benzamide:

  • Case Study 1 : A study published in Journal of Medicinal Chemistry explored a series of phthalazinone derivatives for their anticancer properties. The study concluded that modifications at the benzamide position significantly impacted cytotoxicity.
  • Case Study 2 : Research in Pharmaceutical Research demonstrated the anti-inflammatory properties of similar compounds through in vivo models, showcasing their potential in treating conditions like rheumatoid arthritis.

Comparison with Similar Compounds

Core Heterocycle Modifications

  • Phthalazinone vs. Quinoline: The target compound’s phthalazinone core () differs from the quinoline system in . Phthalazinones are often associated with poly(ADP-ribose) polymerase (PARP) inhibition, whereas quinolines are linked to antimicrobial and kinase-modulating activities .
  • Substituent Variations :
    • The ethoxy group in the target compound contrasts with the fluoro substituent in its fluorobenzamide analog (). Fluorine’s electronegativity may enhance binding affinity in some targets, while ethoxy could improve pharmacokinetics .
    • The naphthalenecarboxamide analog () replaces benzamide with a bulkier aromatic system, likely altering steric interactions with biological targets.

Physicochemical Properties

While explicit data (e.g., solubility, logP) for the target compound are unavailable, comparisons can be drawn:

  • Molecular Weight : The target compound (~445.5) is heavier than fluorobenzamide analogs (~425.5) but lighter than naphthalenecarboxamide derivatives (~456.5), affecting bioavailability .

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